molecular formula C15H23O2P B14644402 Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate CAS No. 52023-20-8

Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate

Cat. No.: B14644402
CAS No.: 52023-20-8
M. Wt: 266.31 g/mol
InChI Key: INKJEVDZSCGLPD-UHFFFAOYSA-N
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Description

Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate is a chemical compound that belongs to the class of esters It features a benzoate group attached to a phosphanyl group, which is further substituted with di(propan-2-yl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate typically involves the esterification of 4-[di(propan-2-yl)phosphanyl]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the phosphanyl group, making it less versatile in coordination chemistry.

    Di(propan-2-yl)phosphanylbenzene: Does not have the ester functionality, limiting its applications in esterification reactions.

    Ethyl 4-phosphanylbenzoate: Similar but lacks the di(propan-2-yl) substitution, affecting its steric and electronic properties.

The unique combination of the phosphanyl and ester groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

52023-20-8

Molecular Formula

C15H23O2P

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl 4-di(propan-2-yl)phosphanylbenzoate

InChI

InChI=1S/C15H23O2P/c1-6-17-15(16)13-7-9-14(10-8-13)18(11(2)3)12(4)5/h7-12H,6H2,1-5H3

InChI Key

INKJEVDZSCGLPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(C(C)C)C(C)C

Origin of Product

United States

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